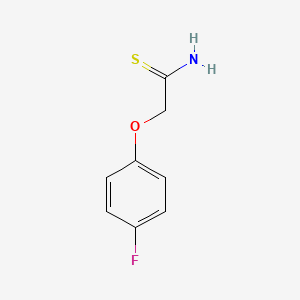

2-(4-Fluorophenoxy)ethanethioamide

Descripción general

Descripción

2-(4-Fluorophenoxy)ethanethioamide is a chemical compound with the molecular formula C8H8FNOS and a molecular weight of 185.22 g/mol. It belongs to the class of ethanethioamides and is characterized by the presence of a fluorophenoxy group attached to an ethanethioamide moiety.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenoxy)ethanethioamide typically involves the reaction of 4-fluorophenol with 2-chloroethanethioamide under basic conditions. The reaction proceeds via nucleophilic substitution, where the phenoxide ion formed from 4-fluorophenol attacks the carbon atom of 2-chloroethanethioamide, resulting in the formation of the desired product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Fluorophenoxy)ethanethioamide can undergo various chemical reactions, including:

Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: The thioamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Synthesis of Thiazoles

One notable application of 2-(4-Fluorophenoxy)ethanethioamide is in the synthesis of thiazole derivatives. Research indicates that this compound can react with various α-bromoketones to yield thiazoles in good yields. For instance, reactions involving α-oxothioamides and α-bromoketones have demonstrated effective formation of 2-acyl-4-(4-fluorophenyl)thiazoles .

Table 1: Reaction Conditions for Thiazole Synthesis

| Reactant | Product | Yield (%) | Solvent |

|---|---|---|---|

| This compound + Phenacyl bromide | 2-acyl-4-(4-fluorophenyl)thiazole | 90 | Acetone |

| This compound + p-Chlorophenacyl bromide | 2-acyl-4-(4-chlorophenyl)thiazole | 78 | DMF |

| This compound + p-Methoxyphenacyl bromide | 2-acyl-4-(4-methoxyphenyl)thiazole | 82 | Acetonitrile |

Thionating Reagent

Another application is its role as a thionating reagent. The compound can facilitate the transformation of α-bromoketones into thioethers, which are important intermediates in organic synthesis . This property is particularly valuable in the preparation of sulfur-containing compounds.

Table 2: Thionation Reactions

| Reactant | Product | Yield (%) |

|---|---|---|

| This compound + α-Bromoketone | Thioether | 95 |

| This compound + Thiophen-2-yl bromide | Thiobis(thiophen-2-yl)ethanone | 80 |

Case Study 1: Synthesis Optimization

A study focused on optimizing reaction conditions for synthesizing phenyl(4-phenylthiazol-2-yl)methanone from this compound and phenacyl bromide. The optimization involved varying solvents and bases, leading to improved yields when using DMF compared to acetone or acetonitrile .

Research has also explored the biological activities of derivatives synthesized from this compound. Some derivatives exhibited promising antimicrobial properties, making them potential candidates for further pharmacological studies.

Mecanismo De Acción

The mechanism of action of 2-(4-Fluorophenoxy)ethanethioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group can enhance binding affinity and specificity, while the thioamide moiety can participate in hydrogen bonding or other interactions with the target. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- 2-(4-Chlorophenoxy)ethanethioamide

- 2-(4-Bromophenoxy)ethanethioamide

- 2-(4-Methylphenoxy)ethanethioamide

Uniqueness

2-(4-Fluorophenoxy)ethanethioamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the stability, lipophilicity, and binding affinity of the compound, making it distinct from its chloro, bromo, and methyl analogs .

Actividad Biológica

2-(4-Fluorophenoxy)ethanethioamide, with the chemical formula C9H10FNO2S, is a compound of interest in medicinal chemistry due to its potential biological activities. The presence of a fluorinated phenyl group and a thioamide functionality suggests unique interactions with biological targets. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

This compound features a fluorophenyl group attached to an ethanethioamide moiety. The fluorine atom enhances lipophilicity and may influence binding affinities to various biological targets. The thioamide group is known for its reactivity, allowing for hydrolysis and nucleophilic substitution reactions that could be exploited in drug development.

Preliminary studies suggest that this compound interacts with several biological targets, particularly enzymes involved in bacterial cell wall synthesis. It is hypothesized that the compound may exhibit antibacterial properties by binding to penicillin-binding proteins (PBPs), leading to cell lysis in susceptible bacteria.

Key Mechanisms:

- Enzyme Inhibition: Potential inhibition of PBPs, disrupting bacterial cell wall integrity.

- Nucleophilic Reactions: The thioamide functionality allows for diverse chemical reactions that may modulate biological pathways.

Comparative Analysis with Similar Compounds

The following table summarizes this compound and its structurally similar compounds, highlighting their unique features and biological activities:

| Compound Name | Structure | Notable Features |

|---|---|---|

| This compound | Structure | Potential antibacterial activity; binds to PBPs. |

| 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Structure | Exhibits antibacterial activity against Klebsiella pneumoniae. |

| N-(4-fluorophenyl)acetamide | Structure | Lacks thioamide; primarily studied for solubility and stability. |

| 2-(2,4-Difluorophenoxy)ethanethioamide | Structure | Contains two fluorine atoms; potential variation in activity. |

Case Studies and Research Findings

Several case studies have investigated the biological activity of compounds similar to this compound:

Propiedades

IUPAC Name |

2-(4-fluorophenoxy)ethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNOS/c9-6-1-3-7(4-2-6)11-5-8(10)12/h1-4H,5H2,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXLASEYJOHOIMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(=S)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427870 | |

| Record name | 2-(4-fluorophenoxy)ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35370-93-5 | |

| Record name | 2-(4-Fluorophenoxy)ethanethioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35370-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-fluorophenoxy)ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.